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Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900 Get Quote

For researchers and drug development professionals investigating the role of the SH2 domain-

containing inositol 5-phosphatase 2 (SHIP2), the small molecule inhibitor AS1938909 presents

a valuable tool. This guide provides a critical appraisal of AS1938909, comparing its

performance with alternative SHIP inhibitors and detailing the experimental data and protocols

necessary for its effective evaluation and use.

Introduction to AS1938909
AS1938909 is a cell-permeable thiophenecarboxamide compound that functions as a potent,

competitive, and reversible inhibitor of SHIP2.[1] By inhibiting SHIP2, AS1938909 modulates

the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cellular

processes including glucose metabolism, cell growth, and survival.[2] Its primary mechanism of

action involves the prevention of the dephosphorylation of phosphatidylinositol-3,4,5-

trisphosphate (PIP3) at the 5' position, leading to an accumulation of PIP3 and subsequent

activation of downstream effectors like Akt.[2]

Comparative Performance with Alternative SHIP
Inhibitors
The efficacy and selectivity of AS1938909 are best understood when compared with other

commercially available SHIP inhibitors. This section provides a quantitative comparison of

AS1938909 with its structural analog AS1949490, the SHIP1-selective inhibitor 3AC, and the

pan-SHIP inhibitor K161.
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Table 1: In Vitro Inhibitory Activity of SHIP Inhibitors

Compoun
d

Target(s)
IC50 (µM)
vs.
hSHIP2

IC50 (µM)
vs.
hSHIP1

Ki (µM)
vs.
hSHIP2

Selectivit
y (SHIP1
IC50 /
SHIP2
IC50)

Referenc
e(s)

AS193890

9
SHIP2 0.57 21 0.44 ~37 [2]

AS194949

0
SHIP2 0.62 12 0.44 ~19 [3]

3AC SHIP1 >100 - -
SHIP1

selective
[2]

K161
SHIP1/SHI

P2
- - -

Pan-

inhibitor
[4]

Table 2: Cellular Activity of SHIP Inhibitors
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Compound
Key Cellular
Effects

Cell Line(s) Reference(s)

AS1938909

- Increases insulin-

induced Akt

phosphorylation

(Ser473)- Enhances

GLUT1 mRNA

expression

L6 myotubes

AS1949490

- Increases insulin-

induced Akt

phosphorylation-

Suppresses

gluconeogenesis

L6 myotubes, FAO

hepatocytes
[3]

3AC

- Induces Caspase 8

activation and cell

death in lymphoma

cells

T and B lymphoma

cells
[5]

K161

- Protects from diet-

induced obesity-

Reduces basal Akt

(Ser473) and mTOR

phosphorylation

C2 BV2 cells [4]

Signaling Pathway of SHIP2 Inhibition
The inhibition of SHIP2 by AS1938909 has a direct impact on the PI3K/Akt signaling pathway.

The following diagram illustrates this mechanism.
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Caption: AS1938909 inhibits SHIP2, leading to increased PIP3 levels, Akt activation, and

downstream cellular responses.

Experimental Workflows and Protocols
To facilitate the replication and validation of studies using AS1938909, this section provides

detailed experimental protocols for key assays.

In Vitro SHIP2 Phosphatase Inhibition Assay (Malachite
Green)
This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic

phosphate from a substrate.
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Caption: Workflow for the in vitro SHIP2 phosphatase inhibition assay using the Malachite

Green method.
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Protocol:

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1

mM DTT, 10 mM MgCl2).

Prepare serial dilutions of AS1938909 in the assay buffer.

Dilute recombinant human SHIP2 enzyme in the assay buffer to the desired concentration.

Prepare the PIP3 substrate solution in the assay buffer.

Assay Procedure:

In a 96-well plate, add the diluted AS1938909 or vehicle control.

Add the diluted SHIP2 enzyme to each well and incubate for 10-15 minutes at room

temperature to allow for inhibitor binding.

Initiate the phosphatase reaction by adding the PIP3 substrate to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding a Malachite Green-based reagent, which detects free

phosphate.

Data Analysis:

Measure the absorbance at 620-650 nm using a microplate reader.

Calculate the percentage of inhibition for each AS1938909 concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Akt Phosphorylation Assay (Western Blot)
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This protocol details the measurement of phosphorylated Akt (p-Akt) levels in cells treated with

AS1938909.
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Caption: Workflow for determining Akt phosphorylation levels via Western blot analysis.

Protocol:

Cell Culture and Treatment:

Culture L6 myotubes in appropriate media until they reach 70-80% confluency.

Serum-starve the cells for a few hours before treatment.

Treat the cells with various concentrations of AS1938909 for a specified duration, followed

by stimulation with insulin for a short period (e.g., 10-15 minutes).

Protein Extraction and Quantification:

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Western Blotting:

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt,

and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.
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Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the p-Akt signal to the total Akt signal and the loading control to determine the

relative change in Akt phosphorylation.

GLUT1 mRNA Expression Analysis (qRT-PCR)
This protocol outlines the steps to measure the relative expression of GLUT1 mRNA in cells

treated with AS1938909.

Protocol:

Cell Treatment and RNA Extraction:

Treat L6 myotubes with AS1938909 or vehicle control for the desired time.

Extract total RNA from the cells using a commercial RNA isolation kit.

cDNA Synthesis:

Synthesize cDNA from the extracted RNA using a reverse transcription kit with random

primers or oligo(dT) primers.

Quantitative PCR (qPCR):

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for

GLUT1 and a reference gene (e.g., GAPDH or ACTB).

A typical qPCR cycling protocol includes an initial denaturation step, followed by 40 cycles

of denaturation, annealing, and extension.[6]

Data Analysis:

Determine the cycle threshold (Ct) values for GLUT1 and the reference gene in each

sample.

Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.
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Conclusion
AS1938909 is a potent and selective SHIP2 inhibitor that serves as a valuable research tool for

investigating the PI3K/Akt signaling pathway and its role in various cellular processes. This

guide provides a framework for its critical appraisal by offering a direct comparison with other

SHIP inhibitors and by detailing the necessary experimental protocols to validate its effects.

Researchers employing AS1938909 should consider its selectivity profile and utilize the

provided methodologies to ensure robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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